N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a purine derivative, and a tetrahydrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the purine derivative. The key steps include:
Chlorination of 4-methylphenyl: This step involves the chlorination of 4-methylphenyl using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Synthesis of the purine derivative: The purine derivative is synthesized through a series of reactions, including the formation of the tetrahydrofuran moiety.
Coupling reaction: The final step involves coupling the chlorinated aromatic ring with the purine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Adjusting the temperature, pressure, and concentration of reagents to suit large-scale production.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways, such as the PI3K/Akt pathway, leading to effects like cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide shares similarities with other purine derivatives and chlorinated aromatic compounds.
Examples: Compounds like 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate and ethyl acetoacetate.
Uniqueness
Structural Features: The combination of a chlorinated aromatic ring, purine derivative, and tetrahydrofuran moiety makes it unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20ClN5O3S |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-11-4-5-14(13(20)7-11)23-15(26)9-29-19-24-16-17(21-10-22-18(16)27)25(19)8-12-3-2-6-28-12/h4-5,7,10,12H,2-3,6,8-9H2,1H3,(H,23,26)(H,21,22,27) |
InChI Key |
NVUKXGTYJOCEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2CC4CCCO4)N=CNC3=O)Cl |
Origin of Product |
United States |
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